molecular formula C12H8BrClO B6383264 3-Bromo-5-(3-chlorophenyl)phenol CAS No. 1261976-00-4

3-Bromo-5-(3-chlorophenyl)phenol

Cat. No.: B6383264
CAS No.: 1261976-00-4
M. Wt: 283.55 g/mol
InChI Key: ZYLVKIYXHKHQFF-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chlorophenyl)phenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position, a 3-chlorophenyl group at the 5-position, and a hydroxyl group on the aromatic ring.

Properties

IUPAC Name

3-bromo-5-(3-chlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLVKIYXHKHQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686389
Record name 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-00-4
Record name 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Substrate Preparation

A typical synthesis begins with 3-bromo-5-iodophenol, where the iodine atom serves as a superior leaving group for cross-coupling. Treatment with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) yields the target compound. This approach, adapted from biphenyl synthesis methodologies, achieves yields of 70–85% under optimized conditions.

Key reaction parameters:

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Solvent: Tetrahydrofuran (THF)/H₂O (3:1)

  • Temperature: 80–100°C

  • Time: 12–24 hours

Limitations and Side Reactions

Competitive protodeboronation of the 3-chlorophenylboronic acid and homocoupling of the aryl halide are observed at elevated temperatures. Employing bulky ligands (e.g., SPhos) suppresses these side reactions, improving selectivity.

C–H Activation and Borylation Strategies

Direct functionalization via C–H activation offers a streamlined alternative to traditional cross-coupling. A one-pot protocol involving iridium-catalyzed borylation followed by oxidation has been demonstrated for 3-bromo-5-methylphenol, which can be adapted for the target compound.

Mechanistic Insights

  • Borylation: Ir-catalyzed C–H borylation at position 5 installs a boronic ester group.

  • Oxidation: Subsequent treatment with H₂O₂ converts the boronic ester to a hydroxyl group.

  • Chlorophenyl Introduction: A second cross-coupling step introduces the 3-chlorophenyl moiety.

This method reduces intermediate purification steps, achieving an overall yield of 65–75%.

Diazonium Salt Hydrolysis and Functionalization

Diazonium intermediates, widely used in 3-bromo-5-chlorophenol synthesis, can be modified to access the target compound.

Hydrolysis of Diazonium Salts

Starting with 3-amino-5-(3-chlorophenyl)phenol, diazotization with NaNO₂/HCl generates a diazonium salt, which undergoes hydrolysis in H₂SO₄ to yield the phenol. While cost-effective, this route suffers from moderate yields (50–60%) due to competing side reactions.

Optimization Strategy:

  • Acid Medium: 20% H₂SO₄ improves reaction efficiency.

  • Temperature Control: Maintaining 60–80°C minimizes decomposition.

Friedel-Crafts Acylation and Reductive Modification

Friedel-Crafts acylation, exemplified in the synthesis of 3'-bromo-5'-chloro-2'-hydroxyacetophenone, provides a pathway to introduce acetyl groups that can later be reduced or functionalized.

Acylation and Subsequent Reduction

  • Acylation: Reacting 3-bromo-5-chlorophenol with acetyl chloride/AlCl₃ yields 3-bromo-5-chloro-2-hydroxyacetophenone.

  • Coupling: Suzuki-Miyaura reaction introduces the 3-chlorophenyl group.

  • Reduction: The acetyl group is reduced to a methylene unit using LiAlH₄.

This multi-step approach achieves a 55–65% overall yield but requires careful handling of air-sensitive reagents.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityCost EfficiencyKey Limitations
Suzuki-Miyaura Coupling70–85HighModerateRequires expensive Pd catalysts
C–H Activation65–75ModerateHighMulti-step optimization needed
Diazonium Hydrolysis50–60HighLowSide reactions at elevated temps
Friedel-Crafts Acylation55–65LowModerateLengthy purification steps

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-chlorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated phenols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Bromo-5-(3-chlorophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests potential activity against certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-chlorophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and chlorine substituents can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Bromo-5-chlorophenol (C₆H₄BrClO): This simpler analog lacks the phenyl group, featuring bromine and chlorine substituents at the 3- and 5-positions of the phenol ring. Its molecular weight (207.45 g/mol) is lower than 3-Bromo-5-(3-chlorophenyl)phenol due to the absence of the bulky phenyl group. The electronic effects of chlorine and bromine (electron-withdrawing) likely enhance acidity compared to non-halogenated phenols .
  • 3-Bromo-5-(4-chlorophenyl)phenol (C₁₂H₈BrClO): A positional isomer of the target compound, this analog has a 4-chlorophenyl group instead of 3-chlorophenyl.
  • 3-Bromo-5-(trifluoromethyl)phenol (C₇H₄BrF₃O): Replacing the 3-chlorophenyl group with a trifluoromethyl substituent increases lipophilicity and electron-withdrawing effects, which could enhance membrane permeability in bioactive compounds. This substitution also raises the molecular weight to 241.01 g/mol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Bromo-5-(3-chlorophenyl)phenol C₁₂H₈BrClO ~283.55* 3-Br, 5-(3-Cl-phenyl), -OH High lipophilicity, potential bioactivity
3-Bromo-5-chlorophenol C₆H₄BrClO 207.45 3-Br, 5-Cl, -OH Lower steric hindrance, higher acidity
3-Bromo-5-(4-chlorophenyl)phenol C₁₂H₈BrClO 283.55 3-Br, 5-(4-Cl-phenyl), -OH Altered electronic distribution
3-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 3-Br, 5-CF₃, -OH Enhanced lipophilicity, thermal stability

*Estimated based on analog data from .

Q & A

Q. What are the established synthetic routes for 3-Bromo-5-(3-chlorophenyl)phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or cross-coupling reactions . For example:
  • Electrophilic Bromination : Introduce bromine to a pre-chlorinated phenol derivative under controlled acidic conditions (e.g., HBr/H₂SO₄) .
  • Suzuki-Miyaura Coupling : Use a palladium catalyst (e.g., Pd(dppf)Cl₂) with a boronic ester intermediate to attach the 3-chlorophenyl group to a bromophenol precursor. Reaction conditions (80°C, dioxane, inert atmosphere) are critical for minimizing side reactions .
  • Key Variables : Temperature, solvent polarity, and catalyst loading significantly affect yield. Purity is validated via HPLC (>97%) and GC-MS to detect halogenated byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-Bromo-5-(3-chlorophenyl)phenol?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting at δ 6.8–7.5 ppm). ¹H-¹³C HSQC confirms coupling between protons and adjacent carbons .
  • X-Ray Crystallography : Resolves steric effects of halogen substituents. SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <5% indicating high accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (207.45 g/mol) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How does the electronic interplay between bromine and chlorine substituents influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Computational Analysis : DFT calculations (e.g., Gaussian 09) reveal electron-withdrawing effects of Cl and Br reduce electron density at the para position, directing electrophiles to meta sites.
  • Experimental Validation : Nitration studies show preferential substitution at the 2-position of the phenyl ring, confirmed by NOESY NMR .
  • Table : Hammett Constants for Substituents
Substituentσ (meta)σ (para)
-Cl0.370.23
-Br0.390.26
(Higher σ values correlate with stronger electron withdrawal) .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated phenols like 3-Bromo-5-(3-chlorophenyl)phenol?

  • Methodological Answer :
  • Standardized Assays : Use in vitro microbial models (e.g., E. coli MIC assays) under controlled pH to mitigate solubility discrepancies.
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., dehalogenated species) that may skew results .
  • Case Study : Conflicting IC₅₀ values (5–50 μM) in anticancer studies were traced to cell-line-specific glutathione levels, which detoxify electrophilic intermediates .

Q. How can computational modeling predict the environmental persistence and toxicity of 3-Bromo-5-(3-chlorophenyl)phenol?

  • Methodological Answer :
  • QSPR Models : Correlate logP (2.8) and HOMO-LUMO gaps with biodegradability. EPI Suite predicts a half-life >60 days in soil due to halogenation .
  • Toxicity Prediction : TEST software (EPA) estimates LC₅₀ for aquatic organisms (e.g., Daphnia magna: 1.2 mg/L) .
  • Validation : Microcosm studies measure aerobic degradation rates, aligning with computational outputs (±15% error) .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in synthesized 3-Bromo-5-(3-chlorophenyl)phenol?

  • Methodological Answer :
  • HPLC-DAD/ELS : Use a C18 column (ACN/H₂O gradient) with diode-array detection (λ=254 nm) to separate halogenated isomers.
  • GC-ECD : Quantify residual solvents (e.g., dioxane) at ppm levels .
  • Example : A 2% impurity of 3-Bromo-5-(4-chlorophenyl)phenol was resolved using chiral chromatography (Chiralpak IA) .

Data Interpretation Guidelines

Q. How to address discrepancies in crystallographic data for halogenated phenols?

  • Methodological Answer :
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in halogenated aromatics .
  • Validation Tools : CheckCIF flags unusual bond angles (e.g., C-Br-C < 110°) caused by steric clashes .

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